1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol
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Overview
Description
1-[2-(3-Methoxyphenyl)-ethyl]-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a pyrazol-4-ol moiety. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Methoxyphenyl)-ethyl]-1H-pyrazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylacetic acid and hydrazine hydrate.
Formation of Intermediate: The 3-methoxyphenylacetic acid is first converted to its corresponding ester using an alcohol and acid catalyst. This ester is then reacted with hydrazine hydrate to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Industrial Production Methods: Industrial production of 1-[2-(3-Methoxyphenyl)-ethyl]-1H-pyrazol-4-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Methoxyphenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or acyl groups.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)-ethyl]-1H-pyrazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxyphenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-[2-(3-Methoxyphenyl)-ethyl]-1H-pyrazol-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol, 1-(3-Methoxyphenyl)-1H-pyrazol-4-ol, and 1-(4-Methoxyphenyl)-1H-pyrazol-4-ol.
Uniqueness: The presence of the ethyl chain and the specific position of the methoxy group confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]pyrazol-4-ol |
InChI |
InChI=1S/C12H14N2O2/c1-16-12-4-2-3-10(7-12)5-6-14-9-11(15)8-13-14/h2-4,7-9,15H,5-6H2,1H3 |
InChI Key |
BIOHEZGJKXPWKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2C=C(C=N2)O |
Origin of Product |
United States |
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